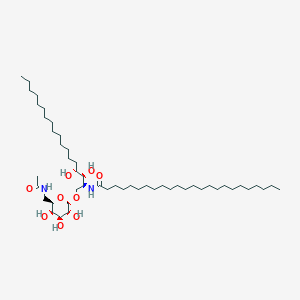
Cefiderocol tosilate sulfate hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cefiderocol tosilate sulfate hydrate is a novel cephalosporin antibacterial drug. It is unique due to its siderophore activity, which allows it to actively transport into bacterial cells through iron channels. This compound is particularly effective against multidrug-resistant gram-negative bacteria, including those producing extended-spectrum β-lactamases and carbapenemases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cefiderocol tosilate sulfate hydrate involves multiple steps, including the formation of the cephalosporin core and the addition of a catechol moiety on the C-3 side chain. This catechol moiety is crucial for its siderophore activity, as it chelates iron and facilitates the compound’s transport into bacterial cells .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis under controlled conditions to ensure the purity and efficacy of the final product. The process includes the use of various reagents and solvents, followed by purification steps to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: Cefiderocol tosilate sulfate hydrate undergoes several types of chemical reactions, including:
Oxidation: The catechol moiety can undergo oxidation reactions, which are essential for its siderophore activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or molecular oxygen can be used.
Substitution: Reagents like halogens or nucleophiles are often employed under mild to moderate conditions.
Major Products: The major products formed from these reactions include various oxidized forms of the catechol moiety and substituted derivatives of the β-lactam ring .
Aplicaciones Científicas De Investigación
Cefiderocol tosilate sulfate hydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study siderophore activity and iron chelation mechanisms.
Biology: Researchers use it to investigate bacterial iron uptake systems and resistance mechanisms.
Medicine: It is primarily used to treat complicated urinary tract infections and hospital-acquired bacterial pneumonia caused by multidrug-resistant gram-negative bacteria
Mecanismo De Acción
Cefiderocol tosilate sulfate hydrate exerts its effects by binding to and inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. The catechol moiety chelates iron, allowing the compound to be actively transported into bacterial cells via specialized iron transporter channels. Once inside, it disrupts cell wall synthesis, leading to bacterial cell death .
Comparación Con Compuestos Similares
Ceftazidime: Another cephalosporin with activity against gram-negative bacteria but lacks siderophore activity.
Cefepime: Similar to ceftazidime, it is effective against gram-negative bacteria but does not have the unique iron-chelating properties of cefiderocol
Uniqueness: Cefiderocol tosilate sulfate hydrate stands out due to its siderophore activity, which allows it to overcome bacterial resistance mechanisms that limit the efficacy of other cephalosporins. Its ability to chelate iron and utilize bacterial iron transport systems makes it particularly effective against multidrug-resistant strains .
Propiedades
Fórmula molecular |
C118H138Cl3N21O47S11 |
|---|---|
Peso molecular |
3061.6 g/mol |
Nombre IUPAC |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydron;4-methylbenzenesulfonate;sulfate;hydrate |
InChI |
InChI=1S/3C30H34ClN7O10S2.4C7H8O3S.H2O4S.H2O/c3*1-30(2,28(46)47)48-36-19(16-13-50-29(32)34-16)24(42)35-20-25(43)37-21(27(44)45)14(12-49-26(20)37)11-38(8-3-4-9-38)10-7-33-23(41)15-5-6-17(39)22(40)18(15)31;4*1-6-2-4-7(5-3-6)11(8,9)10;1-5(2,3)4;/h3*5-6,13,20,26H,3-4,7-12H2,1-2H3,(H7-,32,33,34,35,36,39,40,41,42,44,45,46,47);4*2-5H,1H3,(H,8,9,10);(H2,1,2,3,4);1H2/t3*20-,26-;;;;;;/m111....../s1 |
Clave InChI |
QNMVZYPDWLKAJC-RXVBEKIDSA-N |
SMILES isomérico |
[H+].[H+].[H+].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(O/N=C(\C(=O)N[C@@H]1C(=O)N2[C@@H]1SCC(=C2C(=O)O)C[N+]3(CCCC3)CCNC(=O)C4=C(C(=C(C=C4)O)O)Cl)/C5=CSC(=N5)N)(C(=O)O)C.CC(O/N=C(\C(=O)N[C@@H]1C(=O)N2[C@@H]1SCC(=C2C(=O)O)C[N+]3(CCCC3)CCNC(=O)C4=C(C(=C(C=C4)O)O)Cl)/C5=CSC(=N5)N)(C(=O)O)C.CC(O/N=C(\C(=O)N[C@@H]1C(=O)N2[C@@H]1SCC(=C2C(=O)O)C[N+]3(CCCC3)CCNC(=O)C4=C(C(=C(C=C4)O)O)Cl)/C5=CSC(=N5)N)(C(=O)O)C.O.[O-]S(=O)(=O)[O-] |
SMILES canónico |
[H+].[H+].[H+].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)O.CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)O.CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)O.O.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole](/img/structure/B10822177.png)

![1-[[6-ethyl-1-[(4-fluorophenyl)methyl]-5-methyl-2-oxopyridine-3-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B10822193.png)











